4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.: 13336-32-8
VCID: VC21093941
InChI: InChI=1S/C11H12O3/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6H,3-4H2,1-2H3
SMILES: COC1=CC2=C(CCC2=O)C(=C1)OC
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

CAS No.: 13336-32-8

Cat. No.: VC21093941

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one - 13336-32-8

Specification

CAS No. 13336-32-8
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 4,6-dimethoxy-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C11H12O3/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6H,3-4H2,1-2H3
Standard InChI Key YIZGATRDPJVJID-UHFFFAOYSA-N
SMILES COC1=CC2=C(CCC2=O)C(=C1)OC
Canonical SMILES COC1=CC2=C(CCC2=O)C(=C1)OC

Introduction

Chemical Properties and Structure

Identification and Basic Properties

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one is a well-defined chemical entity with specific identifiers and physical properties that facilitate its characterization and study. The compound is registered in chemical databases and has been assigned various identifiers that allow for unambiguous identification in scientific literature and databases.

Table 1: Chemical Identifiers and Basic Properties of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

PropertyValue
PubChem CID15646080
CAS Number13336-32-8
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
IUPAC Name4,6-dimethoxy-2,3-dihydroinden-1-one
InChIInChI=1S/C11H12O3/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6H,3-4H2,1-2H3
InChIKeyYIZGATRDPJVJID-UHFFFAOYSA-N
SMILESCOC1=CC2=C(CCC2=O)C(=C1)OC

These properties provide essential information for researchers working with this compound, enabling accurate identification and facilitating reproducibility in scientific studies .

Structural Characteristics

The structural features of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one play a crucial role in determining its chemical reactivity and biological activities. The compound consists of a 2,3-dihydro-1H-inden-1-one core structure with methoxy groups at positions 4 and 6 of the aromatic ring.

The indanone core comprises a five-membered cyclopentanone ring fused to a benzene ring, creating a bicyclic system. The presence of the carbonyl group at position 1 introduces a polar center that can participate in hydrogen bonding and other intermolecular interactions. This feature is particularly important for the compound's ability to interact with biological targets such as enzymes.

The methoxy groups at positions 4 and 6 contribute to the electron density of the aromatic ring and influence the compound's lipophilicity, solubility, and membrane permeability. These substituents can also participate in hydrogen bonding as hydrogen bond acceptors, potentially enhancing the compound's binding affinity to biological targets .

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one have been reported in the literature, each with distinct chemical properties and biological activities. These include:

  • 4,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (CAS: 87615-61-0): This compound differs from 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one by having an amino group at position 2 instead of a carbonyl group at position 1. It has a molecular weight of 193.24 g/mol and a molecular formula of C₁₁H₁₅NO₂ .

  • 5,6-Dimethoxy derivatives: Compounds with methoxy groups at positions 5 and 6 instead of 4 and 6 have been extensively studied for their biological activities.

  • 2-(4-alkoxybenzylidine) derivatives: These compounds feature additional structural modifications that enhance their biological activities, particularly as enzyme inhibitors .

Table 2: Comparison of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-oneC₁₁H₁₂O₃192.21Base compound
4,6-dimethoxy-2,3-dihydro-1H-inden-2-amineC₁₁H₁₅NO₂193.24Amino group at position 2 instead of carbonyl at position 1
2-(4-alkoxybenzylidine)-2,3-dihydro-5,6-dimethoxy-1H-inden-1-one derivativesVariesVariesAdditional benzylidine moiety and different positions of methoxy groups

Structure-Property Relationships

The position and nature of substituents on the indanone scaffold significantly influence the compounds' physicochemical properties and biological activities. The 4,6-dimethoxy substitution pattern in 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one likely affects its:

  • Lipophilicity: The methoxy groups enhance the compound's lipophilicity, potentially improving its membrane permeability.

  • Electronic distribution: The electron-donating nature of methoxy groups affects the electron density distribution across the molecule, influencing its reactivity.

  • Hydrogen bonding capability: The methoxy groups can act as hydrogen bond acceptors, potentially enhancing the compound's interaction with biological targets.

  • Metabolic stability: The presence of methoxy groups may influence the compound's susceptibility to metabolic transformations, affecting its pharmacokinetic properties.

Comparative studies of these structure-property relationships would provide valuable insights for the rational design of indanone derivatives with optimized properties for specific applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator